(R)-MPH-220: A Technical Overview of the Less Active Enantiomer of a Novel Myosin-II Inhibitor
(R)-MPH-220: A Technical Overview of the Less Active Enantiomer of a Novel Myosin-II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MPH-220 is one of the enantiomers of MPH-220, a novel small molecule inhibitor of fast skeletal muscle myosin-II. While its counterpart, the (S)-enantiomer, has been identified as the biologically active form responsible for inducing muscle relaxation, a comprehensive understanding of the properties and behavior of the (R)-enantiomer is crucial for a complete pharmacological profile of MPH-220. This technical guide provides an in-depth overview of the chemical structure, and the limited available data on the physicochemical and pharmacological properties of (R)-MPH-220. The information is presented to aid researchers and drug development professionals in their understanding of the stereoselectivity of this important myosin inhibitor.
Chemical Structure and Properties
(R)-MPH-220 is a stereoisomer of MPH-220, a compound with the chemical formula C₂₀H₂₁N₃O₃S. The "(R)" designation refers to the specific spatial arrangement of atoms around its chiral center.
Table 1: Physicochemical Properties of MPH-220
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₃S | N/A |
| Molecular Weight | 383.46 g/mol | N/A |
| SMILES Notation | O[C@@]12C(N(C3=CC=C(N4CCOCC4)C=C3)CC2)=NC5=C(C=C(S5)C)C1=O | N/A |
Note: The provided SMILES notation represents a specific stereoisomer, and based on available biological activity data, it is presumed to be the active (S)-enantiomer.
Pharmacological Properties
The primary pharmacological target of MPH-220 is the fast skeletal muscle myosin II motor domain. The inhibitory activity of MPH-220 is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.
In Vitro Activity
In Vivo Activity
In vivo studies in rats have demonstrated that the (R)(+)-enantiomer of MPH-220 exhibits a fourfold weaker muscle force relaxation effect compared to the (S)(-)-enantiomer[1]. This marked difference in in vivo efficacy is a key indicator of the stereospecificity of MPH-220's biological action.
Table 2: Comparative In Vivo Efficacy of MPH-220 Enantiomers
| Enantiomer | Relative Muscle Force Relaxation | Source |
| (S)-(-)-MPH-220 | High | [1] |
| (R)-(+)-MPH-220 | Fourfold weaker than (S)-enantiomer | [1] |
Pharmacokinetics and Tissue Distribution
The observed difference in in vivo activity between the enantiomers is attributed to disparities in their tissue distribution. Studies have shown that the less active (R)(+)-enantiomer has a significantly lower accumulation in skeletal muscle tissue compared to the (S)(-)-enantiomer[1]. This suggests that the stereochemistry of MPH-220 influences its distribution to the target tissue, which in turn dictates its pharmacological effect. Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion specifically for the (R)-enantiomer are not extensively documented.
Mechanism of Action
MPH-220 acts by binding to the blebbistatin-binding cleft of the fast skeletal muscle myosin II motor domain[1]. This binding event is thought to stabilize a state of the myosin motor that has a low affinity for actin, thereby preventing the cross-bridge cycling that leads to muscle contraction. The significant difference in activity between the (R) and (S) enantiomers suggests that the precise stereochemical fit within this binding pocket is critical for effective inhibition.
Figure 1: Proposed mechanism of stereoselective inhibition of the myosin ATPase cycle by MPH-220 enantiomers.
Experimental Protocols
Detailed, publicly available protocols for the specific synthesis and testing of (R)-MPH-220 are limited. The following are generalized methodologies that would be applicable for the study of this compound.
Chiral Separation of MPH-220 Enantiomers
A common method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).
Objective: To resolve and isolate the (R) and (S) enantiomers of MPH-220 from a racemic mixture.
Materials:
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Racemic MPH-220
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HPLC system with a UV detector
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Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
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Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
Procedure:
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Dissolve a small amount of racemic MPH-220 in a suitable solvent.
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Equilibrate the chiral HPLC column with the chosen mobile phase.
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Inject the dissolved sample onto the column.
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Monitor the elution of the enantiomers using the UV detector.
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The two enantiomers will have different retention times, allowing for their separation and collection.
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The identity of the (R)-enantiomer can be confirmed using polarimetry or by comparison to a stereochemically defined standard, if available.
Figure 2: Workflow for the chiral separation of MPH-220 enantiomers.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is inhibited by MPH-220.
Objective: To determine the inhibitory effect of (R)-MPH-220 on the ATPase activity of fast skeletal muscle myosin II.
Materials:
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Purified fast skeletal muscle myosin II
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Purified (R)-MPH-220
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ATP
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Assay buffer (containing Mg²⁺, K⁺, and a pH buffer)
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Phosphate detection reagent (e.g., malachite green)
Procedure:
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Pre-incubate the myosin enzyme with varying concentrations of (R)-MPH-220 in the assay buffer.
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Initiate the reaction by adding a known concentration of ATP.
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Allow the reaction to proceed for a set period at a controlled temperature.
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Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
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Compare the ATPase activity in the presence of (R)-MPH-220 to a control without the inhibitor to determine the percent inhibition.
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An IC₅₀ value can be calculated by plotting the percent inhibition against the logarithm of the (R)-MPH-220 concentration.
In Vivo Muscle Force Measurement in Rats
This protocol assesses the effect of (R)-MPH-220 on muscle function in a living animal model.
Objective: To measure the reduction in isometric muscle force in rats following administration of (R)-MPH-220.
Materials:
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Anesthetized rats
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(R)-MPH-220 formulation for administration (e.g., oral gavage)
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Force transducer
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Nerve stimulator and electrodes
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Data acquisition system
Procedure:
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Anesthetize the rat and securely position the limb to be tested.
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Isolate the tendon of the target muscle (e.g., tibialis anterior) and attach it to a force transducer.
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Place stimulating electrodes on the nerve innervating the muscle.
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Measure the baseline maximal isometric tetanic force by delivering a high-frequency electrical stimulus to the nerve.
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Administer a defined dose of (R)-MPH-220 to the rat.
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At various time points after administration, repeat the muscle force measurements.
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The percentage reduction in muscle force compared to the baseline measurement indicates the in vivo activity of (R)-MPH-220.
Conclusion
The available evidence strongly indicates that (R)-MPH-220 is the significantly less active enantiomer of the potent fast skeletal muscle myosin II inhibitor, MPH-220. Its reduced efficacy in vivo is primarily due to lower accumulation in the target muscle tissue. While detailed quantitative data on the isolated (R)-enantiomer is limited, its study is essential for a thorough understanding of the structure-activity relationship and stereoselectivity of this class of inhibitors. Further research focusing on the specific binding kinetics and pharmacokinetic profile of (R)-MPH-220 would provide a more complete picture and could inform the development of future myosin modulators.
